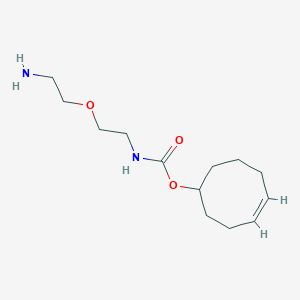

TCO-PEG1-amine

Description

Historical Trajectories and Foundational Principles of Bioorthogonal Chemistry

The development of bioorthogonal chemistry arose from the need to selectively modify biomolecules within complex biological settings. Early efforts in bioconjugation often involved reactions that lacked the necessary selectivity or biocompatibility for use in living systems, interfering with endogenous functional groups or exhibiting toxicity. eurjchem.comacs.org The quest for reactions that could occur rapidly and selectively under physiological conditions, without perturbing cellular function, drove the evolution of this field. wikipedia.orgfrontiersin.orgpcbiochemres.comnih.gov

Evolution of Bioorthogonal Transformations in Chemical Biology

The trajectory of bioorthogonal chemistry began to gain significant momentum with the development of the Staudinger ligation by the Bertozzi group in 2000. wikipedia.orgfrontiersin.org This reaction, based on the classic Staudinger reaction of azides with triarylphosphines, was a pioneering example of a transformation utilizing completely abiotic functional groups within a biological context. wikipedia.org While the Staudinger ligation marked a crucial starting point, its relatively slow kinetics necessitated high reagent concentrations, limiting its applicability in some scenarios. nih.gov

A major breakthrough came with the advent of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). unive.itpcbiochemres.com Although highly efficient and selective, the cytotoxicity of the copper catalyst precluded its direct use in live cells and organisms. unive.itnih.goviris-biotech.de This limitation spurred the development of copper-free alternatives, leading to the strain-promoted azide-alkyne cycloaddition (SPAAC). wikipedia.orgiris-biotech.dersc.org SPAAC utilizes strained cyclooctynes that react with azides without the need for a metal catalyst, thus addressing the toxicity issue. iris-biotech.dersc.orgrsc.org

Further evolution in the field led to the development of even faster bioorthogonal reactions, such as the inverse electron-demand Diels-Alder (IEDDA) reaction, particularly the ligation between s-tetrazines and strained alkenes like trans-cyclooctenes (TCOs). nih.goviris-biotech.deresearchgate.netnih.govnobelprize.org This reaction is distinguished by its exceptionally rapid kinetics, making it highly suitable for applications requiring fast labeling or reactions at low concentrations in biological systems. iris-biotech.deresearchgate.netnobelprize.org

Defining Characteristics of Bioorthogonal Reactions: Kinetics, Selectivity, and Biocompatibility

For a chemical reaction to be considered bioorthogonal, it must satisfy several key criteria. wikipedia.orgeurjchem.com

Selectivity: The reaction must be highly selective for its reaction partners, avoiding undesired side reactions with the myriad of endogenous functional groups present in biological environments, such as amines, thiols, and hydroxyls. wikipedia.orgeurjchem.compcbiochemres.comnih.govrsc.org

Kinetics: The reaction must be sufficiently rapid to occur efficiently within the timeframe of biological processes and at the relatively low concentrations of biomolecules and probes typically found in living systems. wikipedia.orgeurjchem.compcbiochemres.comrsc.org Fast kinetics are crucial for achieving efficient labeling before probe metabolism or clearance. wikipedia.org

Biocompatibility: The reaction partners, intermediates, and products must be non-toxic and compatible with the biological system, functioning effectively under physiological conditions (aqueous environment, neutral pH, and physiological temperature). wikipedia.orgeurjchem.compcbiochemres.comrsc.org The reaction should not disrupt native cellular functions or induce adverse biological responses. wikipedia.orgpcbiochemres.comrsc.org

These characteristics ensure that bioorthogonal reactions can serve as non-invasive tools for studying biological phenomena with minimal perturbation. frontiersin.orgnih.govresearchgate.net

Role of trans-Cyclooctenes (TCOs) as Key Dienophiles in Bioorthogonal Ligation Systems

trans-Cyclooctenes (TCOs) have emerged as particularly valuable dienophiles in bioorthogonal chemistry, primarily for their exceptionally fast reaction rates with s-tetrazines in the inverse electron-demand Diels-Alder (IEDDA) reaction. nih.goviris-biotech.deresearchgate.netnih.govnobelprize.org This rapid reactivity makes TCO-tetrazine ligation one of the fastest bioorthogonal reactions known to date. nih.goviris-biotech.deresearchgate.net

Theoretical Underpinnings of Strain-Promoted Reactivity of TCO Moieties

The high reactivity of TCOs in reactions with tetrazines is largely attributed to the significant ring strain inherent in the trans double bond within the eight-membered ring. Cyclic alkenes, especially those with trans double bonds in small to medium-sized rings, possess considerable strain energy due to deviations from ideal bond angles and torsional strain. This strain is released upon undergoing cycloaddition reactions, providing a significant driving force that lowers the activation energy and accelerates the reaction rate. nih.gov In the case of TCO, this strain-promoted reactivity facilitates a rapid [4+2] cycloaddition with electron-poor tetrazines. iris-biotech.deresearchgate.netescholarship.org

Comparative Kinetic and Mechanistic Analysis of TCO with Other Strained Alkenes in Bioorthogonal Reactions

The TCO-tetrazine ligation proceeds via an inverse electron-demand Diels-Alder cycloaddition, where the electron-rich alkene (TCO) reacts with the electron-poor diene (tetrazine). iris-biotech.denih.govnobelprize.org This initial cycloaddition forms a bicyclic intermediate, which then rapidly undergoes a retro-Diels-Alder reaction to eliminate nitrogen gas (N₂) and yield a stable dihydropyridazine (B8628806) product. iris-biotech.deresearchgate.net

Compared to other strained alkenes and alkynes used in bioorthogonal chemistry, TCOs generally exhibit superior reaction kinetics in reactions with tetrazines. For instance, while strained cyclooctynes are highly reactive in SPAAC reactions with azides due to ring strain, the reaction rates are typically lower than those observed for TCO-tetrazine ligation. rsc.orgthno.orgresearchgate.netbroadpharm.com Reported second-order rate constants for TCO-tetrazine reactions can be exceptionally high, reaching values in excess of 10⁵ M⁻¹s⁻¹ and even up to 10⁶ M⁻¹s⁻¹ for optimized systems like strained TCOs (sTCOs). nih.govresearchgate.netthno.org This contrasts with typical SPAAC rates, which can range from 10⁻² to 1 M⁻¹s⁻¹ for standard cyclooctynes. thno.orgbroadpharm.com

The rapid kinetics of the TCO-tetrazine ligation are particularly advantageous for applications in complex biological environments where reactant concentrations may be low and rapid labeling is desired to outcompete biological processes or minimize off-target reactions. iris-biotech.denobelprize.org

Here is a comparative table of typical reaction rates for common bioorthogonal reactions:

| Reaction Type | Reactivity Partners | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Catalyst Required |

| Staudinger Ligation | Azide (B81097) + Triarylphosphine | Moderate (~10⁻³ - 10⁻² M⁻¹s⁻¹) nih.govresearchgate.net | No |

| Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide + Alkyne | Fast (10 - 100 M⁻¹s⁻¹) broadpharm.com | Yes (Cu(I)) |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Strained Cyclooctyne | Moderate (10⁻² - 1 M⁻¹s⁻¹) thno.orgbroadpharm.com | No |

| Tetrazine-TCO Ligation (IEDDA) | Tetrazine + trans-Cyclooctene (B1233481) | Very Fast (10⁵ - 10⁶ M⁻¹s⁻¹) nih.govresearchgate.netthno.orgbroadpharm.com | No |

Note: These values are approximate and can vary depending on the specific structures of the reaction partners and reaction conditions.

Polyethylene (B3416737) Glycol (PEG) Moieties in Contemporary Bioconjugation Research

Polyethylene glycol (PEG) is a widely used synthetic polymer in bioconjugation and biomedical applications due to its unique properties, including hydrophilicity, biocompatibility, and low immunogenicity. sigmaaldrich.comnih.govnih.gov The incorporation of PEG into biomolecules or probes, a process known as PEGylation, is a common strategy to improve their pharmacokinetic and pharmacodynamic properties. sigmaaldrich.comnih.gov

In bioconjugation research, PEG serves several crucial roles. It can enhance the solubility of hydrophobic molecules, reduce non-specific binding to biological components, prolong circulation half-life by reducing renal clearance and shielding from enzymatic degradation, and decrease immunogenicity. sigmaaldrich.comnih.govnih.gov PEG chains create a hydration shell around the conjugated molecule, effectively increasing its hydrodynamic radius and masking it from recognition by the immune system and proteolytic enzymes. nih.gov

PEG moieties are available in various molecular weights and architectures (linear, branched, multi-arm) and can be functionalized with a range of reactive groups at their termini, enabling their conjugation to specific sites on biomolecules or other probes. sigmaaldrich.combohrium.com The inclusion of a short PEG linker, such as the PEG1 unit in TCO-PEG1-amine, serves as a flexible and hydrophilic spacer between the TCO reactive group and the amine functionality. This spacer can help to improve the solubility of the compound, reduce potential steric hindrance during the bioorthogonal reaction, and minimize undesired interactions between the TCO moiety and the biological target or environment. axispharm.com The amine group provides a convenient handle for further conjugation of this compound to other molecules, such as peptides, proteins, nanoparticles, or surfaces, using standard amine-reactive coupling chemistries. sigmaaldrich.comnih.gov

Strategies for Enhancing Aqueous Solubility and Mitigating Unwanted Aggregation in Bioconjugates

Aqueous solubility is a critical factor for reagents used in biological systems. Many molecules, particularly larger biomolecules or hydrophobic compounds, can suffer from poor solubility in water, leading to aggregation. Aggregation can reduce the activity of biomolecules, trigger unwanted immune responses, and complicate experimental procedures. axispharm.comcreative-biolabs.combroadpharm.com

Furthermore, PEGylation, the process of attaching PEG chains to a molecule, can help mitigate unwanted aggregation in bioconjugates. axispharm.comcreative-biolabs.combroadpharm.com The flexible and hydrophilic PEG chain creates a hydration shell around the conjugated molecule, effectively shielding it and reducing intermolecular interactions that can lead to aggregation. creative-biolabs.combroadpharm.com This is particularly important when conjugating hydrophobic entities or when working with high concentrations of biomolecules. While longer PEG chains generally provide a more pronounced effect on solubility and aggregation reduction, the PEG1 unit in this compound still offers a degree of these beneficial properties compared to a linker without a PEG spacer.

Influence of PEG Spacer Arms on Minimizing Steric Hindrance in Ligations

Steric hindrance can significantly impact the efficiency and kinetics of ligation reactions, particularly when involving large biomolecules. A bulky group near the reactive site can impede the approach of the reaction partner, slowing down the reaction or preventing it altogether. iris-biotech.debroadpharm.cominterchim.frconju-probe.com

PEG spacer arms, due to their flexible and extended nature, play a crucial role in minimizing steric hindrance during bioconjugation reactions. iris-biotech.debroadpharm.comlumiprobe.cominterchim.frconju-probe.com The PEG chain acts as a flexible tether, separating the reactive functional group (the TCO moiety in this compound) from the bulk of the molecule to which it is attached. This increased distance and flexibility allow the TCO group to more easily access its reaction partner (a tetrazine-modified molecule), even when conjugated to large or complex biomolecules like proteins or nanoparticles. iris-biotech.debroadpharm.comlumiprobe.cominterchim.frconju-probe.com

While this compound contains only one PEG unit, providing a relatively short spacer compared to linkers with multiple PEG units, this single unit still offers some degree of separation and flexibility. This can be advantageous in certain applications where a short, rigid linker might lead to unfavorable steric interactions. The PEG spacer facilitates efficient interaction between the reactive handles, contributing to the rapid kinetics characteristic of TCO-tetrazine click chemistry. interchim.frinterchim.fr

This compound as a Modular and Highly Reactive Reagent for Catalyst-Free Click Chemistry

This compound is a valuable reagent for bioorthogonal click chemistry due to its modular design and the high reactivity of its TCO moiety. The compound's structure allows it to be easily incorporated into various molecular systems. The terminal amine group can be readily coupled to molecules containing carboxylic acids or activated esters, enabling the creation of TCO-modified biomolecules, small molecules, or materials. axispharm.com This modularity makes this compound a versatile building block in the design of complex chemical probes and conjugates.

The defining feature of this compound in the context of click chemistry is the trans-cyclooctene group. TCO is a highly strained alkene that undergoes extremely rapid and selective reaction with s-tetrazines via an inverse electron-demand Diels-Alder cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas. axispharm.comtcichemicals.commedchemexpress.cominterchim.friris-biotech.debroadpharm.com This reaction, known as the TCO-tetrazine ligation, is notable for its exceptional kinetics, with reported second-order rate constants significantly higher than many other bioorthogonal reactions. interchim.friris-biotech.debroadpharm.com

Crucially, the TCO-tetrazine ligation is catalyst-free, meaning it does not require the addition of potentially toxic metal catalysts, such as copper, which are necessary for some other click chemistry reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). tcichemicals.cominterchim.friris-biotech.deconju-probe.com The absence of a metal catalyst is a significant advantage for applications in biological systems, particularly in live cells or in vivo, where metal ions can be toxic or interfere with biological processes. interchim.friris-biotech.deconju-probe.com The rapid, selective, and catalyst-free nature of the TCO-tetrazine reaction, facilitated by reagents like this compound, makes it a powerful tool for various applications, including protein labeling, molecular imaging, and the construction of antibody-drug conjugates (ADCs). axispharm.cominterchim.friris-biotech.deconju-probe.commedchemexpress.com

Structure

3D Structure

Properties

IUPAC Name |

[(4E)-cyclooct-4-en-1-yl] N-[2-(2-aminoethoxy)ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O3/c14-8-10-17-11-9-15-13(16)18-12-6-4-2-1-3-5-7-12/h1-2,12H,3-11,14H2,(H,15,16)/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSQPNTGHTKIODW-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCOCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C/CCC(C1)OC(=O)NCCOCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Elucidation of Tco Peg1 Amine Bioorthogonal Reactivity

Detailed Reaction Mechanism of the Inverse Electron-Demand Diels-Alder (IEDDA) Cycloaddition

The reaction between trans-cyclooctenes (TCOs), such as TCO-PEG1-amine, and tetrazines is a prime example of an inverse electron-demand Diels-Alder cycloaddition, often referred to as tetrazine ligation researchgate.netnih.govresearchgate.net. This reaction is characterized by its exceptionally fast kinetics and high selectivity, making it suitable for biological systems interchim.frnih.govresearchgate.netbroadpharm.comconju-probe.com.

Stepwise Formation of Stable Dihydropyridazine (B8628806) Adducts with Tetrazine Reactants

The IEDDA reaction between this compound and a tetrazine proceeds through a concerted [4+2] cycloaddition mechanism. The electron-deficient tetrazine acts as the diene, and the strained electron-rich trans-cyclooctene (B1233481) acts as the dienophile researchgate.netresearchgate.net. The reaction initiates with the formation of a transition state leading to a six-membered cyclic intermediate. This intermediate is a bicyclic system containing a dihydropyridazine ring. The cycloaddition is followed by a retro-Diels-Alder reaction, which is the extrusion of a molecule of nitrogen gas (N₂) researchgate.netresearchgate.netconju-probe.com. The loss of nitrogen is a strong driving force that renders the reaction irreversible nih.gov. The initial dihydropyridazine product can subsequently tautomerize to a more stable aromatic pyridazine (B1198779) product researchgate.net.

The general stepwise process can be depicted as follows:

Approach of the TCO and tetrazine reactants, leading to a transition state.

Formation of a cyclic intermediate with a dihydropyridazine ring.

Rapid elimination of nitrogen gas (N₂) via a retro-Diels-Alder pathway.

Formation of a stable dihydropyridazine adduct.

Potential tautomerization of the dihydropyridazine to the more stable pyridazine isomer. researchgate.net

The PEG1 linker in this compound, while not directly involved in the cycloaddition itself, influences the molecule's properties, such as solubility and the accessibility of the TCO moiety for reaction with the tetrazine partner, potentially minimizing steric hindrance interchim.fr.

Quantitative Kinetic Characterization of this compound Bioorthogonal Reactions

The TCO-tetrazine ligation is known for having among the fastest kinetics of reported bioorthogonal reactions interchim.frconju-probe.com. The reaction typically follows second-order kinetics, with the rate being dependent on the concentration of both the TCO and the tetrazine reactants pdx.edusggscollegepatnacity.ac.in.

Determination of Second-Order Rate Constants under Varied Aqueous Buffer Conditions

Second-order rate constants () for the reaction between TCOs and tetrazines are typically determined by monitoring the decrease in absorbance of the tetrazine reactant over time using UV/Vis spectroscopy nih.gov. While specific rate constants for this compound across a range of varied aqueous buffer conditions (e.g., different pH values, temperatures, buffer compositions) are not extensively detailed in the provided search results, general data for TCO-tetrazine reactions highlight their speed in aqueous media interchim.frresearchgate.netbroadpharm.comconju-probe.com.

Reported second-order rate constants for TCO-tetrazine reactions vary depending on the specific structures of the TCO and tetrazine, as well as the reaction conditions. For instance, a rate constant of 2000 M⁻¹s⁻¹ was reported for a TCO reacting with a tetrazine in 9:1 methanol/water broadpharm.com. Another study reported significantly higher rate constants in pure water at 25°C for equatorial and axial diastereomers of a TCO derivative reacting with a specific water-soluble dipyridyl-tetrazine, with values of 22,600 M⁻¹s⁻¹ and 80,200 M⁻¹s⁻¹, respectively researchgate.net. A bone-seeking TCO derivative showed a rate constant of 63.0 ± 0.3 M⁻¹s⁻¹ with a specific tetrazine in 1:2 v/v MeOH-saline nih.gov.

Investigation of Factors Modulating Reaction Kinetics in Physiologically Relevant Environments

In physiologically relevant environments, factors such as pH, temperature, ionic strength, and the presence of biological molecules can potentially influence reaction kinetics. The TCO-tetrazine reaction is known to proceed efficiently under mild buffer conditions, including physiological pH (around 7.4) and temperature (37°C) interchim.frresearchgate.netconju-probe.com. Some sources indicate the reaction is relatively insensitive to pH googleapis.com.

The PEG1 spacer in this compound contributes to improved water solubility, which is crucial for reactions in biological milieus axispharm.cominterchim.fraxispharm.com. This enhanced solubility can lead to better accessibility of the TCO moiety and potentially faster reaction rates compared to less soluble TCO derivatives. The PEG linker also helps to minimize non-specific interactions with biological components, which could otherwise potentially interfere with the reaction kinetics or selectivity interchim.fr. While detailed studies on the impact of specific biological components (e.g., proteins, lipids) on the kinetics of this compound ligation are not provided, the reaction's reported high chemoselectivity suggests it is generally robust in complex biological environments nih.govconju-probe.com. TCO isomerization to the less reactive cis-cyclooctene is a known factor that can affect the long-term stability of TCO compounds and thus reaction kinetics over extended periods, although TCO is reported to be stable in aqueous buffered media for weeks at 4°C interchim.frbroadpharm.com.

Assessment of Chemoselectivity and Orthogonality within Complex Biological Milieus

A key advantage of the TCO-tetrazine ligation, and thus the reactivity of this compound, is its exceptional chemoselectivity and orthogonality, particularly in complex biological systems interchim.frnih.govconju-probe.com. Orthogonality in bioorthogonal chemistry refers to the ability of a reaction pair to react rapidly and selectively with each other without undesired interactions with the native functional groups present in biological samples, such as amines, thiols, alcohols, carboxylic acids, and other common biomolecules nih.govconju-probe.comacs.org.

The TCO-tetrazine reaction is highly selective because the strained trans-cyclooctene and the electron-deficient tetrazine have unique reactivities that are largely absent in biological molecules nih.govconju-probe.com. They react with each other efficiently under mild conditions without the need for toxic catalysts like copper ions, which are required for some other click chemistry reactions and can be detrimental to biological systems interchim.frresearchgate.net.

Studies have shown that TCO-tetrazine ligation is not reactive towards common nucleophiles found in biological systems, including thiols and amines, which are abundant in proteins nih.govconju-probe.comacs.org. This high specificity allows this compound to selectively conjugate with a tetrazine-modified partner even in the presence of numerous other reactive functional groups within cells, tissues, or biological fluids like serum or plasma conju-probe.com. The PEG1 linker further contributes to biocompatibility by increasing solubility and reducing non-specific binding, thus maintaining the orthogonality of the TCO moiety in complex biological environments axispharm.cominterchim.fraxispharm.com. This high degree of chemoselectivity and orthogonality is critical for applications such as live-cell labeling, in vivo imaging, and targeted drug delivery, where non-specific reactions could lead to off-target effects and reduced efficiency axispharm.cominterchim.frbroadpharm.comconju-probe.com.

Table 1: Selected Second-Order Rate Constants for TCO-Tetrazine Reactions

| Dienophile (TCO derivative) | Diene (Tetrazine derivative) | Solvent/Conditions | Rate Constant (M⁻¹s⁻¹) | Source |

| TCO (general) | Tetrazine (general) | 9:1 Methanol/Water | 2000 | broadpharm.com |

| Equatorial-diastereomer of 5-hydroxy-TCO | Water-soluble dipyridyl-tetrazine (Tz 9) | Pure Water, 25°C | 22,600 | researchgate.net |

| Axial-diastereomer of 5-hydroxy-TCO | Water-soluble dipyridyl-tetrazine (Tz 9) | Pure Water, 25°C | 80,200 | researchgate.net |

| Bone-seeking TCO derivative | 4-(1,2,4,5-tetrazin-3-yl)phenyl)methanamine HCl | 1:2 v/v MeOH-saline | 63.0 ± 0.3 | nih.gov |

Note: Specific rate constants for this compound were not available in the provided sources. The table shows representative values for other TCO-tetrazine pairs under specified conditions.

Table 2: Key Properties of this compound

| Property | Value/Description | Source |

| Chemical Formula | C₁₃H₂₄N₂O₃ | nih.govprecisepeg.com |

| Molecular Weight | 256.34 - 256.35 g/mol | axispharm.comprecisepeg.com |

| PubChem CID | 154803586 | nih.gov |

| Bioorthogonal Reactivity | Inverse Electron-Demand Diels-Alder with Tetrazines | researchgate.netresearchgate.netbroadpharm.comconju-probe.com |

| Linker | PEG1 (single ethylene (B1197577) glycol unit) | axispharm.comaxispharm.comprecisepeg.com |

| Terminal Functionality | Amine (-NH₂) | axispharm.comaxispharm.comprecisepeg.com |

| Solubility | Enhanced aqueous solubility due to PEG | axispharm.cominterchim.fraxispharm.com |

Specificity of Reaction in the Presence of Endogenous Functional Groups (e.g., thiols, amines)

A key characteristic of bioorthogonal reactions is their ability to proceed selectively and efficiently within complex biological environments containing numerous endogenous functional groups such as amines, thiols, carboxylic acids, and alcohols interchim.frnih.gov. The TCO-tetrazine reaction, in which the TCO moiety of this compound participates, exhibits remarkable chemoselectivity interchim.frescholarship.org. The IEDDA reaction between TCO and tetrazine occurs rapidly under physiological conditions (aqueous buffers, neutral pH, 37°C) and does not significantly react with the functional groups commonly found in biological systems interchim.fr.

While the TCO group is highly reactive towards tetrazines, it shows minimal reactivity with endogenous nucleophiles like amines and thiols at physiological pH interchim.frnih.gov. Primary amines, such as the side chain of lysine (B10760008) residues in proteins, can react with activated esters (like NHS esters) to form stable amide bonds, a reaction often used to introduce TCO moieties onto proteins interchim.frescholarship.orgacs.org. However, the TCO group itself in this compound is designed to react specifically with tetrazines rather than these endogenous amine groups. Similarly, while maleimides are commonly used to conjugate to thiol groups (e.g., cysteine residues), the TCO moiety does not undergo significant reactions with thiols under standard bioorthogonal reaction conditions acs.org.

The high specificity of the TCO-tetrazine ligation in the presence of these functional groups is a primary reason for its widespread use in biological labeling and conjugation applications interchim.frescholarship.org. This allows for the selective targeting and labeling of molecules modified with a tetrazine handle within a complex biological mixture without significant off-target reactions with abundant endogenous species.

Evaluation of Biocompatibility in Cellular and Proteinaceous Systems

Biocompatibility is a critical factor for bioorthogonal reactions intended for use in live cells or in vivo interchim.frescholarship.org. The TCO-tetrazine click reaction is generally considered highly biocompatible interchim.frescholarship.org. This is largely attributed to the catalyst-free nature of the reaction and the mild reaction conditions under which it proceeds interchim.frescholarship.org. Unlike some other click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), the TCO-tetrazine ligation does not require potentially cytotoxic metal catalysts escholarship.orggenelink.com.

Studies have demonstrated that the TCO-tetrazine reaction can be successfully carried out in complex biological matrices, including cell media and cell lysates, and in some cases, in living organisms interchim.frnih.gov. The reaction is efficient even at low reactant concentrations and under mild buffer conditions interchim.frescholarship.org. The stability of the TCO functional group in aqueous buffered media over several weeks at 4°C and pH 7.5 also contributes to its utility in biological applications interchim.fr.

The PEG1 unit in this compound further enhances its biocompatibility and performance in biological systems. PEGylation is a well-established strategy to improve the solubility of molecules, reduce aggregation, decrease immunogenicity, and increase the circulation time of conjugated species in vivo axispharm.comaxispharm.comreading.ac.uk. By incorporating a PEG spacer, this compound and its conjugates are likely to exhibit improved behavior in cellular and proteinaceous environments compared to non-PEGylated TCO derivatives axispharm.comescholarship.org. This is particularly important when conjugating TCO to biomolecules like proteins or antibodies, where maintaining protein function and minimizing aggregation are crucial interchim.frescholarship.orgaxispharm.com.

Research findings support the use of TCO-PEG conjugates in various biological applications, including protein labeling, molecular imaging, and cell diagnostics interchim.fraxispharm.comescholarship.org. For instance, studies involving the conjugation of TCO-PEG linkers to antibodies have shown improved functional yield and reduced hydrophobic interactions compared to TCO linkers without PEG escholarship.org. This suggests that the PEG component helps maintain the reactivity of the TCO group in the context of protein conjugation and within aqueous biological environments escholarship.org.

While specific detailed research findings solely focused on this compound's biocompatibility in isolation might require more targeted studies, the general principles of TCO-tetrazine bioorthogonality and the known benefits of PEGylation in biological systems strongly support the biocompatibility of this compound for its intended applications.

Data Tables

General TCO-Tetrazine Reaction Kinetics: Reported second-order rate constants for the TCO-tetrazine reaction are exceptionally high, often exceeding 800 M⁻¹s⁻¹ and in some cases reported as high as 10⁷ M⁻¹s⁻¹ under physiological conditions interchim.frnih.gov. This is significantly faster than other bioorthogonal reactions like the strain-promoted azide-alkyne cycloaddition (SPAAC) or Staudinger ligation nih.govescholarship.orgiris-biotech.de.

Effect of PEGylation: PEGylation generally improves solubility, reduces aggregation, and can enhance the functional yield of TCO-conjugated biomolecules interchim.fraxispharm.comescholarship.org.

Due to the lack of specific, comparative quantitative data solely for this compound versus relevant controls (e.g., non-PEGylated TCO-amine or TCO-PEG linkers of different lengths) within the search results, a detailed quantitative data table for this specific compound cannot be generated based only on the provided information. However, the qualitative findings are consistent across multiple sources.

Advanced Synthetic Methodologies and Functionalization Strategies for Tco Peg1 Amine Derivatives

Synthesis of TCO-PEG1-amine and its Precursors

The synthesis of this compound involves the controlled introduction of both the TCO moiety and the PEG1-amine segment. While specific detailed protocols for this compound synthesis may vary, general strategies for preparing its key components and related TCO-PEG-amine structures have been reported. Precursors often include molecules containing the TCO core and appropriately functionalized short PEG chains or protected amine groups.

Optimized Synthetic Routes for the Introduction of the TCO Moiety

The trans-cyclooctene (B1233481) moiety, due to its inherent ring strain, possesses high reactivity towards 1,2,4,5-tetrazines in catalyst-free click chemistry reactions. interchim.frorganic-chemistry.orgthieme-connect.comchemistrysteps.com The synthesis of the TCO core structure itself can be achieved through various routes, including cross-coupling methods that allow for the introduction of different substituents onto the cyclooctene (B146475) ring. thieme-connect.comresearchgate.net

For the incorporation of the TCO group into linker molecules like this compound, strategies often involve the synthesis of a TCO-activated derivative or a TCO-containing precursor that can be subsequently coupled with the PEG-amine portion. For instance, TCO-modified amino acids have been synthesized, which can then be incorporated into peptides. nih.gov Another approach involves the post-synthetic attachment of the TCO moiety to a molecule containing a suitable handle, such as the reaction of TCO-activated esters with amine-functionalized substrates nih.govuochb.cz or amide coupling reactions utilizing amino-functionalized TCO derivatives. researcher.life The development of efficient synthetic routes for TCO derivatives with appropriate functional handles is crucial for their widespread application in bioconjugation.

Controlled Functionalization and PEGylation Strategies for Amine Introduction

The introduction of the PEG1-amine unit typically involves the synthesis of a short, defined PEG chain terminated with a primary amine. Controlled PEGylation, in the context of synthesizing a molecule like this compound with a specific PEG length (PEG1), refers to the precise synthesis of this short PEG linker with the desired terminal amine functionality.

General methods for preparing amine-terminated polyethylene (B3416737) glycols include the reduction of azide-terminated PEGs or the nucleophilic substitution of mesylate-terminated PEGs using ammonia. mdpi.comresearchgate.netsemanticscholar.org For example, a method for the high-yielding conversion of polyglycol end-groups to amines has been reported, involving the reduction of azido-terminated polyglycols with zinc and ammonium (B1175870) chloride in tetrahydrofuran (B95107) and water, achieving isolated yields typically ranging from 82% to 99% for various PEG lengths, including PEG with a molecular weight of approximately 1.5 kDa. semanticscholar.org

Table 1: Representative Yields for Amine-Terminated Polyglycol Synthesis via Azide (B81097) Reduction semanticscholar.org

| Polyglycol Type | Molecular Weight (approx.) | Reducing Agent System | Isolated Yield (%) |

| PEG | 1.5 kDa | Zn, NH4Cl, THF/H2O | 74 |

| Polyglycol | Various | Zn, NH4Cl, THF/H2O | 82–99 |

The synthesis of this compound would likely involve coupling a TCO-containing synthon with a commercially available or synthesized PEG1-amine, or building the PEG1 chain onto a TCO-containing scaffold, followed by introduction of the amine. Protected amine precursors, such as Boc-protected PEG-amines, can also serve as intermediates, with the Boc group being removed under mild acidic conditions to reveal the free amine. nih.gov

Site-Specific Derivatization via the Terminal Amine Functional Group

The terminal primary amine group of this compound is a highly reactive nucleophile, particularly amenable to site-specific derivatization. papyrusbio.com This allows this compound to be readily conjugated to molecules containing electrophilic functional groups, forming stable covalent bonds. The reactivity of primary amines is influenced by pH, with deprotonated amines being more nucleophilic; thus, reactions are typically carried out at slightly alkaline pH values. papyrusbio.com

Formation of Amide Bonds with Activated Esters (e.g., N-Hydroxysuccinimide esters, Pentafluorophenyl esters)

One of the most common and efficient methods for derivatizing primary amines is the formation of stable amide bonds through reaction with activated esters, such as N-hydroxysuccinimide (NHS) esters and pentafluorophenyl (PFP) esters. papyrusbio.comthermofisher.comwindows.netneb.comcreative-proteomics.comlumiprobe.combroadpharm.comrsc.orgthermofisher.combroadpharm.com The reaction involves a nucleophilic attack of the amine nitrogen on the carbonyl carbon of the activated ester, followed by the elimination of the succinimide (B58015) or pentafluorophenol (B44920) leaving group. papyrusbio.comcreative-proteomics.com

NHS esters are widely used due to their high reactivity with primary amines at physiological to slightly alkaline pH (typically pH 7.2 to 9.0). papyrusbio.comthermofisher.comneb.comcreative-proteomics.com The reaction releases N-hydroxysuccinimide as a byproduct. papyrusbio.comthermofisher.com A competing reaction is the hydrolysis of the NHS ester in aqueous solutions, which increases with higher pH and can reduce conjugation efficiency, particularly in dilute solutions. papyrusbio.comthermofisher.com

PFP esters also react efficiently with primary amines to form amide bonds and are reported to be less susceptible to hydrolysis compared to NHS esters, potentially leading to more efficient reactions. windows.netbroadpharm.combroadpharm.com Conjugations with PFP esters are typically performed at pH 7-9. windows.netbroadpharm.com Both NHS and PFP esters are often dissolved in organic solvents like DMSO or DMF before being added to aqueous reaction buffers containing the amine-functionalized molecule. lumiprobe.combroadpharm.combroadpharm.com Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the reaction. thermofisher.comlumiprobe.combroadpharm.com

Research has explored the efficiency of amide bond formation using different coupling reagents and conditions. For instance, studies on DNA-encoded combinatorial libraries have investigated various conditions for amide bond formation between amino-modified DNA and carboxylic acids, demonstrating that coupling efficiency can be influenced by steric hindrance of the carboxylic acid substrate. nih.gov

Exploration of Other Electrophilic Coupling Partners for Amine Reactivity

Beyond activated esters, the terminal amine of this compound can react with a variety of other electrophilic functional groups. Reductive amination is a significant method for conjugating primary amines with aldehydes or ketones. chemistrysteps.comthermofisher.commasterorganicchemistry.comwikipedia.org This reaction proceeds through the formation of a reversible imine intermediate, which is then reduced to a stable secondary amine linkage using a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). chemistrysteps.comthermofisher.commasterorganicchemistry.comwikipedia.org Reductive amination is typically conducted under neutral or weakly acidic conditions. masterorganicchemistry.comwikipedia.org

Other electrophilic partners that can react with primary amines include:

Isocyanates: Reaction with isocyanates forms stable urea (B33335) linkages. creative-proteomics.comrsc.org

Acyl Chlorides and Anhydrides: These react readily with amines to form amide bonds, often requiring milder conditions than the reaction of simple esters with amines. chemistrysteps.com

Imidoesters: Reaction with imidoesters results in the formation of amidine bonds. thieme-connect.comthermofisher.com This reaction is typically performed at alkaline pH, with higher pH favoring efficiency but also increasing the rate of imidoester hydrolysis. thermofisher.com

Methodological Optimization of Bioconjugation Conditions

Optimizing the conditions for bioconjugation reactions involving this compound is critical to achieve high conjugation efficiency, maintain the integrity of biomolecules, and ensure the desired product purity. Key parameters that are typically optimized include pH, temperature, reaction time, and the molar ratios of the reactants. interchim.frnih.govneb.combroadpharm.combroadpharm.comnih.govnih.govnsf.gov

When conjugating this compound (or a molecule modified with it) via its amine group to an electrophilic partner like an NHS or PFP ester, controlling the pH is paramount. The pH must be sufficiently alkaline to ensure the primary amine is deprotonated and nucleophilic, while minimizing the hydrolysis of the activated ester. papyrusbio.comthermofisher.comwindows.netcreative-proteomics.comlumiprobe.combroadpharm.com Typical pH ranges for these reactions are between 7 and 9. papyrusbio.comthermofisher.comwindows.netneb.comcreative-proteomics.comlumiprobe.combroadpharm.com Reaction temperature and incubation time also need to be optimized to balance reaction kinetics with potential degradation of sensitive biomolecules. nih.govneb.combroadpharm.com Using an appropriate molar excess of the activated ester can drive the reaction to completion, but excessive amounts may lead to unwanted side reactions or multiple conjugations if the other molecule has multiple reactive sites. interchim.frneb.com

When this compound is used as one half of a bioorthogonal click chemistry pair, specifically in the iEDDA reaction with a tetrazine-functionalized molecule, optimization focuses on achieving rapid and efficient conjugation. The TCO-tetrazine reaction is known for its fast kinetics and selectivity under physiological conditions. interchim.frorganic-chemistry.orgthieme-connect.comchemistrysteps.com Optimization studies for TCO-tetrazine bioconjugations have investigated factors such as incubation time and the concentrations and molar ratios of the TCO and tetrazine partners to maximize conjugate formation. interchim.frnih.govnsf.gov For example, studies have shown that conjugation can occur rapidly, with significant product formation observed within minutes to a few hours at room temperature and physiological pH. nih.govnih.gov

Table 2: Examples of Bioconjugation Optimization Parameters and Outcomes

| Reaction Type | Reactive Groups | Optimized Parameters (Examples) | Observed Outcome (Examples) | Source |

| Amide Bond Formation (on DNA) | Amine + Carboxylic Acid | EDC/HOAt/DIPEA coupling combination | >75% conversion for a majority of tested carboxylic acids; efficiency affected by steric bulk | nih.gov |

| Glaser-Hay Bioconjugation | Alkyne + Alkyne | Temperature (22°C), pH (6.0 or 8.0), Time (4-8 h) | ~95% or greater coupling efficiency, minimized protein degradation | nih.gov |

| TCO-Tetrazine Click (on surface) | TCO + Tetrazine | Incubation Time (≥2 h), Antibody Concentration (≥1000 ng/mL) | Increased absorbance signal indicating conjugation | nih.gov |

| TCO-Tetrazine Click (intracellular) | TCO + Tetrazine | sTCO-CA Concentration (10 μM), Incubation Time (1 h) | Nearly 85% conjugation efficiency | nsf.gov |

Achieving optimal bioconjugation often requires careful consideration of the specific molecules being conjugated and the desired application, with empirical optimization of reaction conditions being a common practice.

Systematic Studies on the Influence of pH, Temperature, and Buffer Composition

The reactivity of the primary amine in this compound is highly dependent on pH. Amine-reactive coupling reactions, such as acylation with activated esters, typically require slightly basic conditions to ensure the amine group is in its non-protonated, nucleophilic form. thermofisher.com Optimal pH ranges for such reactions are often between 7 and 9. interchim.frthermofisher.com For instance, reactions with NHS esters are effective at pH 7-9. axispharm.com Buffers containing primary amines, such as Tris, should be avoided as they compete with the this compound for reaction with the activated ester. interchim.frthermofisher.com Phosphate buffers (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) or tetraborate (B1243019) buffers (e.g., 0.1 M sodium tetraborate, pH 8.5) are generally recommended for amine conjugations. interchim.frthermofisher.com

Temperature also plays a significant role in reaction kinetics and the stability of the TCO moiety. The iEDDA reaction between TCO and tetrazines is known for its fast kinetics even at room temperature or 4°C, typically completing within 30-60 minutes at low concentrations. interchim.fr However, the TCO group can undergo trans-cis isomerization, particularly at higher temperatures or during long-term storage, leading to a loss of reactivity. broadpharm.comnih.gov Therefore, reactions involving the TCO moiety are generally performed at lower temperatures (room temperature or 4°C) to maintain its integrity and reactivity. interchim.frbroadpharm.com

Buffer composition can influence not only the pH but also the solubility and potential side reactions. The PEG spacer in this compound enhances its solubility in aqueous buffers. interchim.fraxispharm.com However, the presence of certain salts or organic co-solvents might be necessary depending on the solubility of the molecule being conjugated. For amine acylation reactions, using amine-free buffers is crucial to prevent competing reactions. interchim.frthermofisher.com

Determination of Optimal Molar Equivalents for Maximized Conjugation Efficiency

Optimizing the molar ratio of this compound to the molecule being functionalized is critical for maximizing conjugation efficiency and minimizing unwanted side products. For reactions involving the primary amine, using an excess of the amine-reactive reagent is a common strategy to drive the reaction to completion, especially when functionalizing molecules with multiple amine groups (e.g., proteins). For example, in protein labeling with NHS esters, a 5-20-fold molar excess of the NHS reagent over the protein is often used. interchim.fr However, using a large excess can also lead to multiple conjugations on the same molecule or increased hydrolysis of the activated ester. Careful optimization is required based on the specific reaction and desired degree of labeling.

For the iEDDA reaction between the TCO moiety and a tetrazine-containing molecule, near stoichiometric ratios or a slight excess of the tetrazine reagent (e.g., 1.05-1.5 molar equivalents) relative to the TCO-labeled molecule are often sufficient due to the high efficiency and fast kinetics of the reaction. interchim.fr

Data on optimal molar equivalents are often empirically determined for specific conjugation partners. Research findings frequently report the molar ratios used to achieve a desired outcome, such as a specific degree of labeling on a protein or the efficient formation of a single conjugate product. biorxiv.org

| Conjugation Type (this compound reacting with...) | Functional Group on Partner | Recommended Molar Equivalents (this compound : Partner) | Notes |

| Amine Acylation | Activated Ester (NHS, TFP) | Typically excess of amine-reactive reagent (e.g., 5-20x over protein) | Depends on desired degree of labeling and number of reactive sites. interchim.fr |

| iEDDA Click Chemistry | Tetrazine | Near stoichiometric or slight excess of tetrazine (e.g., 1.05-1.5x) | High efficiency reaction. interchim.fr |

Strategies for Mitigating Competing Side Reactions during Amine Acylation

Amine acylation reactions, particularly with activated esters like NHS or TFP esters, can be subject to competing side reactions, primarily hydrolysis of the activated ester. axispharm.comthermofisher.com Hydrolysis consumes the activated ester, reducing the yield of the desired conjugate. Several strategies can be employed to mitigate this:

Buffer Selection: Using amine-free buffers is essential to prevent competition from buffer components. interchim.frthermofisher.com

pH Control: Maintaining the pH within the optimal range (slightly basic) favors the reaction of the amine over hydrolysis. thermofisher.com However, excessively high pH can accelerate ester hydrolysis.

Solvent Selection: Reactions are often performed in aqueous buffers, but the addition of a water-miscible organic solvent like DMSO or DMF can improve the solubility of less polar activated esters and potentially reduce hydrolysis. interchim.fr

Reaction Concentration: Performing the reaction at higher concentrations of the reactants can favor the desired bimolecular acylation over the unimolecular hydrolysis of the activated ester. interchim.fr

Temperature Control: Lower temperatures can slow down the rate of hydrolysis, although they may also slow down the rate of the desired acylation. interchim.fr

Addition of Quenching Agents: After the desired reaction time, the addition of a quenching agent, such as hydroxylamine (B1172632) or a small molecule containing a primary amine (e.g., Tris, glycine, ethanolamine), can react with any remaining activated ester, preventing unwanted modifications or hydrolysis during subsequent purification steps. axispharm.comthermofisher.com Hydroxylamine is often preferred as it hydrolyzes unreacted esters without introducing additional amine functionalities that could interfere with downstream applications. axispharm.comthermofisher.com

Rational Design and Synthesis of Bifunctional and Multifunctional this compound Constructs

This compound serves as a versatile building block for creating more complex bifunctional or multifunctional constructs. These constructs typically incorporate the this compound moiety along with other reactive or functional groups, enabling orthogonal conjugations or the presentation of multiple molecules.

Design Principles for Heterobifunctional Linkers Incorporating this compound

Heterobifunctional linkers containing this compound are designed to allow selective conjugation to two different molecules or surfaces. The design principles revolve around incorporating a second functional group that is orthogonal to both the TCO and the amine functionalities. The TCO group primarily reacts with tetrazines via iEDDA click chemistry, while the amine group is reactive towards electrophiles like activated esters, carboxylic acids (via amide coupling), or aldehydes/ketones (via reductive amination or oxime formation). interchim.frbroadpharm.combroadpharm.combroadpharm.comaxispharm.comaxispharm.comaxispharm.com

Therefore, a heterobifunctional linker incorporating this compound would typically have a general structure like:

TCO - PEG1 - Amine - Linker - Second Functional Group

The "Linker" segment can be a simple bond or a spacer (e.g., additional PEG units, alkyl chains, or rigid structures) to provide distance and flexibility between the two reactive ends. axispharm.com The "Second Functional Group" should be chosen such that it does not react significantly with either the TCO or the amine under the planned reaction conditions, but is reactive towards a third specific functional group on the target molecule. Examples of orthogonal functional groups that could be incorporated include:

Maleimide: Reacts selectively with thiols under mild conditions. acs.orgacs.org

Azide: Reacts with alkynes (including strained alkynes like DBCO) via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC). nih.govconfluore.comiris-biotech.de

Alkyne (Terminal): Reacts with azides via click chemistry. nih.govconfluore.comiris-biotech.de

Carboxylic Acid: Can be activated for amide coupling with amines. axispharm.comaxispharm.com

Aldehyde or Ketone: Reacts with aminooxy or hydrazide groups. axispharm.com

The choice of the second functional group and the linker structure depends on the specific application and the nature of the molecules to be conjugated. For example, a TCO-PEG-Maleimide linker could be used to conjugate a tetrazine-modified molecule to a thiol-containing molecule.

Synthetic Approaches for Incorporating Orthogonal Reactivity into this compound Derivatives

Synthesizing bifunctional and multifunctional constructs based on this compound involves carefully planned synthetic routes that introduce the additional functional group(s) while protecting or selectively reacting the existing TCO and amine functionalities.

One common approach is to start with a protected precursor of this compound or a related PEG linker with orthogonal protecting groups. For instance, a PEG linker with a protected amine on one end and a different functional group or a protected version of the second functional group on the other end could be used. After coupling this intermediate to a molecule containing the TCO moiety (or synthesizing the TCO moiety on the linker), the protecting groups can be selectively removed to reveal the desired orthogonal functionalities.

Alternatively, one could start with this compound and selectively react either the TCO or the amine group with a molecule containing the second functional group, provided the reaction conditions are specific enough. For example, if the second functional group is an activated ester, it could be reacted with the amine of this compound under conditions where the TCO group is unreactive.

Another strategy involves building the linker and incorporating the TCO and amine functionalities at specific steps. This might involve using PEG chains with different end-group modifications and coupling them together using suitable reactions. For example, a PEG chain with a TCO group at one end and a protected hydroxyl or carboxylic acid at the other could be coupled to a short PEG chain with a protected amine, followed by deprotection.

The synthesis of branched PEG linkers offers a route to multifunctional constructs, allowing the attachment of multiple copies of this compound or a combination of this compound and other functional molecules to a central core. chemscene.com These branched structures can provide increased valency and potentially enhanced functional properties.

Detailed synthetic schemes for specific bifunctional or multifunctional this compound constructs are highly dependent on the target molecule's structure and the desired arrangement of functional groups. These syntheses often involve standard organic chemistry techniques, including coupling reactions, functional group interconversions, and protecting group chemistry, optimized for the specific properties of the TCO and PEG moieties.

Research Applications of Tco Peg1 Amine in Advanced Bioconjugation Methodologies

Targeted Protein and Peptide Bioconjugation

Targeted conjugation of proteins and peptides is crucial for developing novel diagnostics, therapeutics, and research tools. TCO-PEG1-amine and related TCO-PEG-amine linkers play a significant role in enabling site-selective or controlled bioconjugation through their orthogonal functional groups and participation in highly efficient click chemistry.

Site-Selective Covalent Labeling of Proteins via Lysine (B10760008), Cysteine, and Glycan Residues

The primary amine group of this compound allows for its covalent attachment to proteins or peptides via reaction with activated functional groups present on the biomolecule. Commonly targeted residues for chemical modification include lysine residues, the N-terminus, cysteine residues, and modified glycans.

Lysine residues, due to their abundant surface accessibility and reactive epsilon-amine group, are frequent targets for conjugation using amine-reactive reagents like NHS esters thermofisher.com. While this compound itself presents an amine, derivatives such as TCO-PEG-NHS esters are often used to react with the lysine residues on a protein, thereby functionalizing the protein with a TCO handle interchim.fracs.orgcreative-biolabs.com. Alternatively, a protein modified with an NHS ester or carboxylic acid could be conjugated to the amine of this compound broadpharm.comaxispharm.combroadpharm.com. This approach can lead to heterogeneous labeling due to the multiple lysine residues typically present on a protein surface nih.govacs.org.

Site-selective labeling can be achieved through various strategies. One method involves the incorporation of unnatural amino acids, such as TCO-lysine, into proteins during translation nih.gov. This genetically encoded approach allows for the introduction of a single, specific TCO handle at a defined position. Another strategy involves targeting cysteine residues, which can be selectively modified after reduction of disulfide bonds or if they exist as free thiols acs.orgacs.org. Glycan engineering, particularly at conserved sites like Asn297 in antibodies, provides another avenue for site-specific modification. After enzymatic modification of the glycans to introduce reactive handles like azides, TCO-containing linkers can be attached acs.orgnih.gov. The subsequent reaction of these TCO-labeled proteins with tetrazine-modified molecules allows for precise and efficient labeling.

Construction of Homogeneous and Heterogeneous Protein-Protein Conjugates

The TCO-tetrazine click reaction, facilitated by linkers like this compound derivatives, is a powerful method for creating protein-protein conjugates interchim.frbiorxiv.org. This catalyst-free bioorthogonal reaction proceeds rapidly under physiological conditions, making it suitable for conjugating sensitive biomolecules.

The synthesis of protein-protein conjugates typically involves functionalizing one protein with a TCO handle and the other with a tetrazine moiety. This compound's amine group can be utilized to attach the TCO handle to a protein that has been modified with an appropriate reactive group (e.g., NHS ester or carboxylic acid). The resulting TCO-functionalized protein can then undergo a rapid click reaction with a second protein that has been modified with a tetrazine group.

Depending on the initial functionalization strategy, protein-protein conjugates can be either heterogeneous or homogeneous. Heterogeneous conjugates result from non-selective labeling methods, such as the random modification of lysine residues nih.govacs.org. Homogeneous conjugates, possessing a defined stoichiometry and conjugation site, can be achieved through site-specific labeling techniques like those involving unnatural amino acids or engineered cysteine/glycan sites nih.govnih.gov. The controlled nature of the TCO-tetrazine click reaction is well-suited for both approaches, with the choice of initial protein functionalization dictating the homogeneity of the final conjugate.

Engineering of Antibody-Drug Conjugates (ADCs) Utilizing this compound Linkers

Antibody-Drug Conjugates (ADCs) represent a class of highly potent therapeutics that combine the targeting specificity of monoclonal antibodies with the cytotoxic power of small molecule drugs nih.govfujifilm.commedchemexpress.com. Linkers are critical components of ADCs, connecting the antibody to the cytotoxic payload and influencing the conjugate's stability, efficacy, and safety profile fujifilm.com.

TCO-PEG linkers, including those incorporating PEG1 units, are valuable in ADC development, particularly in conjunction with click chemistry for controlled payload attachment axispharm.comnih.govmedchemexpress.commedchemexpress.com. This compound can serve as a building block for designing linkers used in ADC synthesis. For instance, its amine group can be coupled to a cytotoxic payload or a cleavable linker system, while the TCO moiety allows for rapid and specific conjugation to a tetrazine-functionalized antibody.

Synthesis of Antibody-Oligonucleotide Conjugates (AOCs) for Targeted Delivery

Antibody-Oligonucleotide Conjugates (AOCs) are an emerging class of biotherapeutics that leverage the targeting capabilities of antibodies to deliver oligonucleotides, such as siRNA or antisense oligonucleotides, to specific cells or tissues nih.govbroadpharm.com. This approach aims to overcome the delivery challenges associated with naked oligonucleotides.

TCO-tetrazine click chemistry is a widely used method for the synthesis of AOCs due to its efficiency and biocompatibility acs.orgnih.govnih.govbroadpharm.com. TCO-PEG linkers play a key role in this process. Typically, either the antibody or the oligonucleotide is functionalized with a TCO group, while the complementary molecule is modified with a tetrazine.

This compound can be utilized to introduce a TCO handle onto an oligonucleotide or, less commonly, an antibody, via reaction of its amine with an activated group on the biomolecule. Alternatively, TCO-PEG-NHS esters are frequently used to functionalize amine-modified oligonucleotides or antibodies with the TCO moiety acs.orgnih.govbroadpharm.combiosyn.com. Studies evaluating different conjugation strategies for AOCs have employed TCO-PEG-NHS linkers of varying PEG lengths, highlighting the relevance of the PEG spacer in influencing conjugate properties like plasma clearance broadpharm.com. The precise and efficient nature of the TCO-tetrazine click reaction enables the controlled formation of AOCs with defined stoichiometries.

Functionalization of Nucleic Acids for Biomedical Research

Functionalizing nucleic acids, such as siRNA, with various molecules is essential for developing targeted delivery systems, imaging probes, and research tools. The amine group of this compound provides a direct point of attachment for modifying nucleic acids that have been appropriately functionalized.

Strategies for the Covalent Attachment of siRNA Molecules

Small interfering RNA (siRNA) molecules are promising therapeutic agents for gene silencing, but their effective delivery to target cells remains a significant challenge broadpharm.comnih.gov. Covalent conjugation of siRNA to targeting ligands, such as antibodies or cell-penetrating peptides, can improve their pharmacokinetic properties and cellular uptake.

Strategies for the covalent attachment of siRNA often involve introducing reactive functional groups onto the siRNA molecule. A common approach is to incorporate an amine modification, typically at the 3' or 5' terminus of one of the strands nih.govnih.gov. This amine handle can then be reacted with various activated linkers or functional molecules.

This compound, with its primary amine group, can be directly conjugated to siRNA molecules that have been modified with activated functional groups, such as NHS esters or carboxylic acids. This would introduce a TCO handle onto the siRNA. Alternatively, amine-modified siRNA can be reacted with TCO-PEG-NHS esters to achieve the same outcome acs.orgnih.gov. The resulting TCO-functionalized siRNA can then be conjugated to a molecule bearing a tetrazine moiety via the fast and bioorthogonal TCO-tetrazine click reaction. This approach is particularly relevant in the synthesis of AOCs, where siRNA is conjugated to an antibody acs.orgnih.govbroadpharm.com.

While specific data tables solely focused on the use of this compound for siRNA functionalization are not extensively detailed in the provided search snippets, the general principles of using amine-reactive chemistry and TCO click chemistry for siRNA conjugation are well-established nih.govnih.gov. The PEG spacer in this compound is expected to contribute to the solubility and stability of the modified siRNA, potentially influencing its delivery and activity.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 154803586 |

| trans-cyclooctene (B1233481) (TCO) | 6435004 |

| Tetrazine | 11563183 |

| NHS ester | 15420 |

| siRNA | 24882763 |

Note: PubChem CIDs are provided for the core compounds and general classes where available and relevant to the discussion. Specific derivatives or complex conjugates may not have individual CIDs listed here.

Summary of Bioconjugation Strategies and Linker Functionality

The application of this compound and related TCO-PEG-amine linkers in bioconjugation relies on the dual reactivity of the amine group for initial attachment to biomolecules and the TCO group for subsequent click chemistry with tetrazine-modified partners. The PEG1 spacer contributes to favorable properties in aqueous environments. The table below summarizes key aspects of the bioconjugation strategies discussed:

| Application | Biomolecule(s) Involved | Role of this compound (or related TCO-PEG-amine) | Complementary Reactive Group | Outcome |

| Targeted Protein Labeling | Protein/Peptide | Attaches TCO handle via amine reaction or is part of TCO-NHS ester reacting with protein amines | Tetrazine | Labeled protein/peptide |

| Protein-Protein Conjugation | Protein 1, Protein 2 | Attaches TCO handle to one protein via amine reaction | Tetrazine on other protein | Covalent protein-protein conjugate |

| Antibody-Drug Conjugates (ADCs) | Antibody, Payload | Part of linker connecting antibody and payload, often via TCO-tetrazine click | Tetrazine on payload or antibody | Antibody-payload conjugate (ADC) |

| Antibody-Oligonucleotide (AOCs) | Antibody, Oligonucleotide | Attaches TCO handle to antibody or oligonucleotide via amine reaction | Tetrazine on complementary molecule | Antibody-oligonucleotide conjugate (AOC) |

| siRNA Functionalization | siRNA | Attaches TCO handle to siRNA via amine reaction | Tetrazine | TCO-functionalized siRNA |

Integration into Oligonucleotide-Based Nanostructures and Architectures

The precise and efficient conjugation capabilities of this compound lend themselves to the construction of complex oligonucleotide-based nanostructures and architectures. Oligonucleotides can be functionalized with either the TCO or tetrazine moiety, allowing for their directed assembly through the rapid and bioorthogonal TCO-tetrazine ligation. While direct examples specifically citing this compound in oligonucleotide nanostructures were not extensively detailed in the search results, the general principle of using TCO-modified oligonucleotides for click chemistry applications is established. TCO-PEGylated oligonucleotides can be synthesized by conjugating TCO-PEG-NHS ester reagents to oligonucleotides containing a primary amine. biosyn.com This allows the TCO-modified oligonucleotide to participate in click reactions. The short PEG1 spacer in this compound would provide a minimal, hydrophilic link for integrating oligonucleotides into defined structures, potentially influencing the spacing and flexibility within the nanostructure.

Development of Functional Polymeric Materials and Biomedical Surfaces

This compound is relevant to the development of functional polymeric materials and the modification of biomedical surfaces, primarily through its ability to participate in rapid and specific ligation reactions.

Fabrication and Tuning of Hydrogel Properties via TCO-Tetrazine Ligation

The TCO-tetrazine ligation is a powerful tool for creating hydrogels with controlled properties under mild conditions. researchgate.netcenmed.com By incorporating TCO handles onto one polymer component and tetrazine handles onto another, hydrogel networks can be formed rapidly through the bioorthogonal click reaction. This compound can be used to introduce TCO groups into polymer precursors, which can then be crosslinked with tetrazine-functionalized components. The short PEG1 linker and the fast kinetics of the TCO-tetrazine reaction allow for fine control over the gelation time and the resulting network structure. This approach is valuable for applications requiring encapsulation of sensitive biological molecules or cells, where mild reaction conditions are essential. While specific research findings detailing the use of this compound for hydrogel fabrication via TCO-tetrazine ligation were not prominently featured, the general methodology using TCO-functionalized components is well-described. researchgate.netnih.gov

Surface Modification Techniques for Biomaterial Functionalization

Surface modification of biomaterials is crucial for tailoring their interactions with biological environments. nih.govnih.gov The TCO-tetrazine ligation provides a highly efficient and selective method for immobilizing biomolecules onto material surfaces. Surfaces can be functionalized with either TCO or tetrazine groups, enabling the covalent attachment of complementary-labeled biomolecules. This compound can be used to introduce TCO groups onto surfaces containing reactive sites for amines (e.g., activated esters or epoxides). The subsequent reaction with tetrazine-labeled proteins, peptides, or other biomolecules allows for their oriented immobilization while preserving their biological activity. nih.gov The PEG1 spacer helps to present the biomolecule away from the surface, potentially reducing steric hindrance and improving accessibility for interactions.

Application in Proteolysis Targeting Chimeras (PROTACs) Research

This compound finds application in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs), a class of heterobifunctional molecules that induce targeted protein degradation. nih.govprecisepeg.commedchemexpress.com

Design and Synthesis of this compound-Derived PROTAC Linkers

PROTACs consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two. nih.govprecisepeg.com The linker plays a critical role in the formation of a productive ternary complex between the POI, the PROTAC, and the E3 ligase, which is necessary for target protein ubiquitination and degradation. precisepeg.commedchemexpress.com this compound can serve as a building block for synthesizing PROTAC linkers. The amine group can be coupled to either the POI ligand or the E3 ligase ligand, while the TCO group can be used for further conjugation, potentially incorporating the linker into a larger PROTAC structure via click chemistry with a tetrazine-functionalized component. medchemexpress.comglpbio.comsigmaaldrich.com PEG-based linkers, including those with short PEG units like PEG1, are commonly used in PROTAC design due to their hydrophilicity and flexibility. precisepeg.com

Investigating the Influence of Linker Length and Composition on PROTAC Efficacy

The length and composition of the linker in a PROTAC significantly influence its ability to induce ternary complex formation, target ubiquitination, and ultimately, protein degradation efficacy. nih.govprecisepeg.commedchemexpress.comnih.gov While research often explores a range of linker lengths and compositions, this compound, with its minimal PEG unit, represents a specific linker type that can be incorporated into PROTAC libraries. Studies investigating the structure-activity relationships (SAR) of PROTACs often involve synthesizing a series of compounds with varying linkers to identify optimal designs. nih.govselvita.com Including a this compound-derived linker in such studies allows researchers to probe the effect of a short, hydrophilic PEG spacer on PROTAC potency and selectivity. Although specific detailed research findings solely focused on the impact of a this compound linker compared to other linker types were not extensively found, the general principle of linker optimization through variations in length and composition, including the use of PEG linkers, is a fundamental aspect of PROTAC research. precisepeg.commedchemexpress.comnih.gov

Tco Peg1 Amine in Molecular Probe Development and Advanced Imaging Research

Design and Synthesis of TCO-PEG1-amine-Based Molecular Probes

The synthesis of molecular probes utilizing this compound typically involves conjugating the amine group to a molecule of interest, such as a targeting vector or an imaging label precursor. The resulting TCO-functionalized construct can then participate in the IEDDA reaction with a tetrazine-containing counterpart.

Conjugation with Fluorescent Dyes for Microscopic and Macroscopic Imaging

This compound can be conjugated to fluorescent dyes, creating TCO-functionalized fluorophores. These probes can then be used in conjunction with tetrazine-modified biomolecules (e.g., antibodies) for targeted fluorescent labeling in microscopy and potentially macroscopic imaging applications. The rapid and specific nature of the TCO-tetrazine reaction allows for efficient labeling, even in complex biological environments. For instance, fluorescent dyes like BP Fluor 488 and Sulfo-Cy5, when modified with tetrazines, can react rapidly with TCO-tagged molecules. medchemexpress.com Conjugation of amine-reactive dyes, such as NHS esters of fluorescent dyes, to primary amine groups like that in this compound is a common strategy, typically performed at slightly basic pH. bio-techne.com

Chelation with Radionuclides for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) Imaging

For nuclear imaging techniques like PET and SPECT, this compound can be incorporated into probes that chelate radionuclides. This often involves conjugating a chelator molecule to the amine group of this compound. The chelator is capable of binding to radioactive isotopes commonly used in PET (e.g., ⁶⁴Cu, ¹⁸F, ⁶⁸Ga, ⁸⁹Zr) or SPECT (e.g., ¹¹¹In, ⁹⁹mTc, ¹⁷⁷Lu). google.comthno.orgresearchgate.netacs.orgnih.gov The resulting TCO-chelator conjugate can then be labeled with the radionuclide. Alternatively, the radionuclide can be chelated first, followed by conjugation to a TCO-amine. acs.org This TCO-modified radiolabeled probe can then be used in pretargeted imaging strategies, where it reacts with a targeting vector (e.g., an antibody) that has been previously modified with a tetrazine. google.comresearchgate.net Studies have explored the use of various chelators, such as NOTA and DOTA, conjugated to linkers (including PEG-containing linkers) for labeling with radionuclides like ⁶⁴Cu, ⁶⁸Ga, and ¹⁷⁷Lu for pretargeted PET and SPECT imaging. nih.govresearchgate.netaacrjournals.orgnih.gov

Pretargeted Imaging Strategies Utilizing this compound

This compound plays a significant role in the development of pretargeted imaging strategies. This approach separates the administration of a targeting vector from the administration of the imaging agent, offering potential advantages in terms of improved image contrast and reduced radiation dose to healthy tissues. google.comresearchgate.netbiorxiv.orggoogle.com

Development of Two-Step Pretargeting Methodologies for Enhanced Signal-to-Background Ratios

Two-step pretargeting methodologies typically involve first administering a targeting vector (e.g., an antibody) conjugated to TCO. After allowing sufficient time for the targeting vector to accumulate at the target site and clear from the bloodstream, a small molecule imaging probe conjugated to a tetrazine is administered. google.comresearchgate.netbiorxiv.org The rapid and bioorthogonal IEDDA reaction between the TCO on the targeting vector and the tetrazine on the imaging probe leads to the accumulation of the imaging agent specifically at the target site. google.comnih.govresearchgate.netbiorxiv.org This temporal separation and the fast reaction kinetics contribute to enhanced signal-to-background ratios in the resulting images compared to traditional methods where the targeting vector and imaging agent are administered simultaneously. google.comresearchgate.netbiorxiv.orggoogle.comnih.gov Studies have demonstrated that this approach can delineate tumors with high contrast. aacrjournals.orgnih.gov

In vivo and in vitro Applications of Pretargeting for Biomarker Detection and Cell Labeling

Pretargeting strategies utilizing TCO-modified probes, which can be synthesized using this compound or similar TCO-PEG derivatives, have been applied both in vitro and in vivo. In vitro applications include cell labeling for various research purposes. broadpharm.comaxispharm.com In vivo, this methodology has been explored for biomarker detection and imaging in animal models. For example, pretargeted PET imaging using TCO-modified antibodies and radiolabeled tetrazines has been successfully used to visualize tumors expressing specific antigens in mice. aacrjournals.orgresearchgate.netgoogle.comnih.gov This approach allows for the rapid and specific delivery of the radiolabel to the tumor site, leading to clear tumor delineation. aacrjournals.orgnih.gov The strategy has shown promise for imaging various targets, including colorectal carcinoma and pancreatic ductal adenocarcinoma. aacrjournals.orgnih.gov

Live-Cell Imaging and Real-time Biomolecule Tracking

The bioorthogonal reactivity of this compound makes it particularly well-suited for applications in live-cell imaging and the real-time tracking of biomolecules. broadpharm.combroadpharm.comaxispharm.com The rapid kinetics of the TCO-tetrazine click reaction allow for efficient labeling under physiological conditions without interfering with normal cellular processes. broadpharm.comiris-biotech.deinterchim.fr This is a significant advantage over traditional labeling methods that may require harsh conditions or exhibit slower reaction rates.

Application of Super-Resolution and Confocal Microscopy for Visualization of Labeled Cellular Components

This compound can be used to functionalize probes that are then visualized using advanced microscopy techniques such as super-resolution and confocal microscopy. Confocal microscopy provides high-resolution optical sections of fluorescently labeled samples, enabling detailed visualization of cellular structures and the localization of labeled biomolecules. nih.gov Super-resolution microscopy techniques, such as dSTORM, STED, and SIM, overcome the diffraction limit of conventional light microscopy, allowing for imaging with nanometer-scale resolution. thermofisher.commpg.deoni.bionih.gov